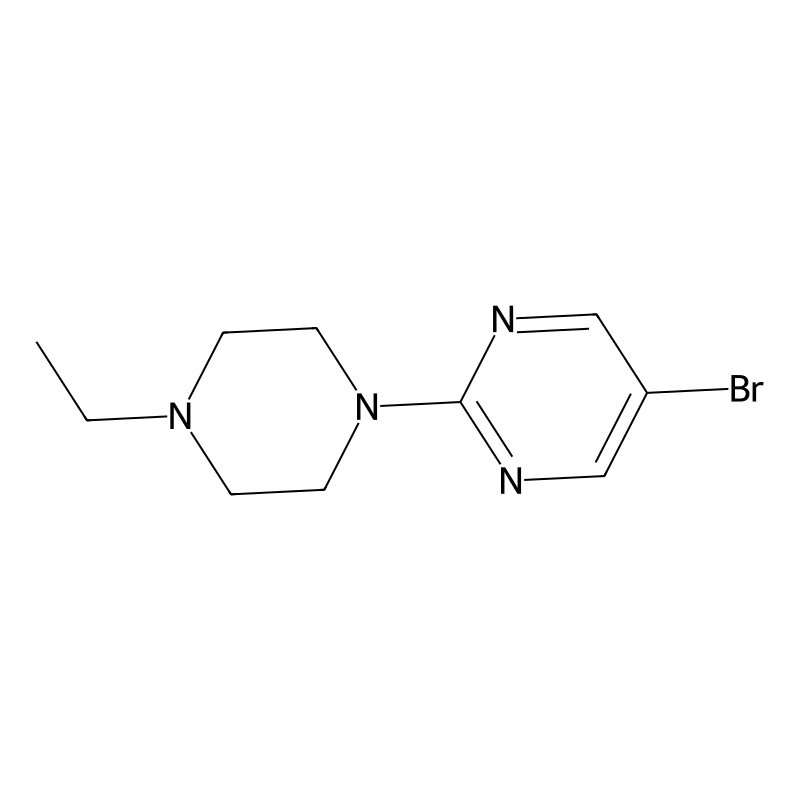

5-Bromo-2-(4-ethylpiperazin-1-yl)pyrimidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Kinase Inhibition:

Pyrimidine derivatives, including some containing a piperazine moiety similar to 5-Br-2-Et-Pip-Pyr, have been explored as kinase inhibitors. Kinases are enzymes involved in various cellular processes, and their dysregulation is linked to several diseases, including cancer. Studies suggest that these pyrimidine derivatives may possess anti-proliferative (cell growth inhibiting) properties by targeting specific kinases. However, specific research on 5-Br-2-Et-Pip-Pyr in this context is limited.

5-Bromo-2-(4-ethylpiperazin-1-yl)pyrimidine is a synthetic compound belonging to the pyrimidine family, characterized by the presence of a bromine atom at the 5-position and a 4-ethylpiperazine moiety at the 2-position. Its chemical formula is , and it features a bicyclic structure that contributes to its potential biological activities. Pyrimidines are known for their diverse applications in pharmaceuticals, particularly as building blocks for various bioactive compounds.

The reactivity of 5-bromo-2-(4-ethylpiperazin-1-yl)pyrimidine is primarily influenced by the bromine substituent, which can participate in nucleophilic substitution reactions. For instance, it can undergo:

- Nucleophilic Aromatic Substitution: The bromine atom can be replaced by various nucleophiles, such as amines or thiols, leading to the formation of new derivatives.

- Regioselective Reactions: The compound can react with other reagents to yield substituted pyrimidines, as seen in studies involving similar brominated pyrimidines .

Compounds containing a pyrimidine ring have shown significant biological activity, including:

- Antitumor Activity: Various derivatives of pyrimidines have been investigated for their ability to inhibit cancer cell growth.

- Antimicrobial Properties: Some studies indicate that pyrimidine derivatives exhibit antimicrobial effects against various pathogens .

- Enzyme Inhibition: Pyrimidines are often explored as inhibitors for specific enzymes, including kinases and phosphodiesterases, which play crucial roles in cellular signaling.

The synthesis of 5-bromo-2-(4-ethylpiperazin-1-yl)pyrimidine can be achieved through several methods:

- One-Pot Synthesis: A method involving the reaction of 2-bromomalonaldehyde with amidine compounds in the presence of solvents such as alcohols and acids has been reported. This method is efficient and suitable for large-scale production .

- Nucleophilic Substitution Reactions: Starting from 5-bromo-2-iodopyrimidine, reactions with nucleophiles like piperazine derivatives can yield the desired product .

- Modification of Existing Compounds: Derivatives of other bromo-pyrimidines can be modified through alkylation or acylation processes.

5-Bromo-2-(4-ethylpiperazin-1-yl)pyrimidine has potential applications in:

- Pharmaceutical Development: As a core structure in drug discovery, particularly for cancer and infectious diseases.

- Chemical Biology: Used in research to probe biological pathways or as a tool compound to study enzyme interactions.

Studies on similar compounds have shown that pyrimidines can interact with various biological targets:

- Drug-Receptor Interactions: Research indicates that certain pyrimidine derivatives can bind effectively to specific receptors or enzymes, influencing their activity.

- Synergistic Effects: Combinations of pyrimidines with other classes of drugs may enhance therapeutic efficacy against resistant strains of pathogens or cancer cells.

Several compounds share structural similarities with 5-bromo-2-(4-ethylpiperazin-1-yl)pyrimidine. Here are some notable examples:

These compounds highlight the diversity within the pyrimidine class and underscore the potential for tailored biological activity based on structural modifications.